molecular formula C5H4KNO2S B13332358 N-Hydroxythiophene-2-carboxamide potassium salt

N-Hydroxythiophene-2-carboxamide potassium salt

Katalognummer: B13332358
Molekulargewicht: 181.26 g/mol
InChI-Schlüssel: DMWFADVZYMFOAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxythiophene-2-carboxamide potassium salt is a chemical compound with the molecular formula C5H5NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxythiophene-2-carboxamide potassium salt typically involves the reaction of thiophene-2-carboxylic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to form the potassium salt of the compound. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH .

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxythiophene-2-carboxamide potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives. These products have diverse applications in different fields .

Wissenschaftliche Forschungsanwendungen

N-Hydroxythiophene-2-carboxamide potassium salt has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Hydroxythiophene-2-carboxamide potassium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Hydroxythiophene-2-carboxamide potassium salt include:

Uniqueness

This compound is unique due to its specific structure and propertiesIts potassium salt form enhances its solubility and stability, making it more suitable for various industrial and research applications .

Eigenschaften

Molekularformel

C5H4KNO2S

Molekulargewicht

181.26 g/mol

IUPAC-Name

potassium;N-oxidothiophene-2-carboxamide

InChI

InChI=1S/C5H4NO2S.K/c7-5(6-8)4-2-1-3-9-4;/h1-3H,(H-,6,7,8);/q-1;+1

InChI-Schlüssel

DMWFADVZYMFOAJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C(=O)N[O-].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.